N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea belongs to a class of compounds known as ureidopyrazolines. [] These compounds have been identified as potential cholecystokinin (CCK) antagonists. [] CCK is a peptide hormone involved in various physiological functions, including digestion, anxiety, and pain perception. [] Antagonists of CCK receptors have shown potential in treating gastrointestinal disorders, anxiety disorders, and pain. []
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is believed to exert its effects by acting as a cholecystokinin (CCK) antagonist. [] This means it binds to CCK receptors, specifically CCK-A and/or CCK-B receptors, and blocks the binding of CCK. [] By antagonizing CCK receptors, these compounds can modulate the physiological processes regulated by CCK, such as gastric emptying, pancreatic secretion, and anxiety-related behaviors. []
The primary application of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea, based on the provided research, is in studying its potential as a cholecystokinin (CCK) antagonist. [] Researchers are exploring its ability to bind to and block CCK receptors, particularly CCK-A and CCK-B, which could have implications for treating conditions related to anxiety, pain, and gastrointestinal function. [] Further research is necessary to fully understand its efficacy and safety profile.
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2